Z-D-Dbu(N3)-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

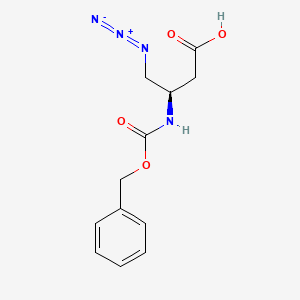

Z-D-Dbu(N3)-OH is a useful research compound. Its molecular formula is C12H14N4O4 and its molecular weight is 278.268. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Z-D-Dbu(N3)-OH, a compound featuring an azide functional group, has garnered attention in the field of medicinal chemistry due to its potential biological activities and applications in bioconjugation techniques. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an azide group, which is known for its reactivity in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This property makes it a valuable tool for bioconjugation and labeling in biological systems.

The primary mechanism by which this compound exerts its biological effects is through its ability to participate in CuAAC reactions. This reaction allows for the selective attachment of biomolecules, such as peptides or proteins, to azide-bearing substrates. The formation of triazoles via this pathway is notable for being robust and efficient under physiological conditions, making it suitable for in vivo applications.

Table 1: Comparison of Reaction Conditions for CuAAC

| Catalyst | Solvent | Yield (%) | Notes |

|---|---|---|---|

| CuI | THF | 70-98 | Commonly used for various substrates |

| CuSO4 | Water | 80-90 | More environmentally friendly |

| CuBr | DMF | 85-97 | High reactivity with azides |

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound may exhibit antimicrobial activity. The azide group is often incorporated into compounds that target bacterial cell walls or interfere with essential metabolic pathways. For instance, derivatives of azide-containing compounds have shown promising results against various strains of bacteria and fungi.

Anticancer Potential

This compound has also been investigated for its potential anticancer properties. The ability to conjugate with targeting moieties allows for the selective delivery of cytotoxic agents to cancer cells. Research indicates that the incorporation of this compound into drug delivery systems can enhance the therapeutic efficacy while minimizing side effects.

Case Studies

- Bioconjugation Applications : A study demonstrated the successful use of this compound in labeling proteins within live cells. The azide functionality allowed for specific attachment to alkyne-modified biomolecules, facilitating tracking and imaging studies in cellular environments.

- Targeted Drug Delivery : In another investigation, this compound was utilized to create a targeted drug delivery system for cancer therapy. By conjugating an anticancer drug to a peptide via the azide group, researchers achieved enhanced uptake in cancerous tissues compared to non-targeted formulations.

Pharmacokinetics and Safety Profile

The pharmacokinetics of this compound are influenced by its solubility and stability under physiological conditions. Preliminary studies suggest that it exhibits favorable bioavailability when administered through various routes. However, comprehensive toxicological assessments are necessary to ensure safety for therapeutic applications.

Aplicaciones Científicas De Investigación

Scientific Research Applications

Z-D-Dbu(N3)-OH finds applications across several domains:

Organic Synthesis

- Building Block: It serves as a crucial intermediate in the synthesis of complex organic molecules, facilitating the construction of various derivatives through its reactive azide group.

- Reactivity: The compound can undergo oxidation, reduction, and substitution reactions, leading to diverse products such as nitro compounds and amines.

Click Chemistry

- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): this compound is adept at facilitating CuAAC reactions, which are pivotal in creating stable linkages between biomolecules.

- Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): It can also participate in SPAAC reactions, interacting effectively with dibenzocyclooctyne or bicyclononyne groups.

Biological Research

- Bioconjugation: The azide functionality allows for selective labeling of biomolecules, making it useful in tracking biological processes and live-cell imaging.

- Drug Delivery Systems: Its ability to form stable conjugates with proteins or nucleic acids positions it as a potential candidate for targeted therapies and drug delivery applications.

Material Science

- Specialty Chemicals Production: In industrial applications, this compound is utilized in producing specialty chemicals and materials, including coatings and adhesives that require high reactivity and specificity.

Case Studies

Propiedades

IUPAC Name |

(3R)-4-azido-3-(phenylmethoxycarbonylamino)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O4/c13-16-14-7-10(6-11(17)18)15-12(19)20-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,19)(H,17,18)/t10-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHBFMNJJEQRLIV-SNVBAGLBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)CN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](CC(=O)O)CN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.